1-Bromo-4-(4-nitrophenoxy)benzene

Organic Synthesis Process Chemistry Diphenyl Ether Intermediates

1‑Bromo‑4‑(4‑nitrophenoxy)benzene (CAS 21969‑04‑0, MFCD00222614) is a para‑brominated, para‑nitrated diaryl ether with the molecular formula C₁₂H₈BrNO₃ and a molecular weight of 294.10 g·mol⁻¹. The molecule consists of two aromatic rings linked by an oxygen bridge: one ring bears a nitro group, the other a bromine atom.

Molecular Formula C12H8BrNO3
Molecular Weight 294.1 g/mol
CAS No. 21969-04-0
Cat. No. B1266811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(4-nitrophenoxy)benzene
CAS21969-04-0
Molecular FormulaC12H8BrNO3
Molecular Weight294.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)Br
InChIInChI=1S/C12H8BrNO3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H
InChIKeyMGYQHRSVAWPHIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(4-nitrophenoxy)benzene (CAS 21969‑04‑0): Procurement‑Grade Overview of a Bifunctional Nitro‑Diaryl Ether Building Block


1‑Bromo‑4‑(4‑nitrophenoxy)benzene (CAS 21969‑04‑0, MFCD00222614) is a para‑brominated, para‑nitrated diaryl ether with the molecular formula C₁₂H₈BrNO₃ and a molecular weight of 294.10 g·mol⁻¹ . The molecule consists of two aromatic rings linked by an oxygen bridge: one ring bears a nitro group, the other a bromine atom. Both substituents are located at the para positions relative to the ether linkage, yielding a symmetrical, rigid, rod‑like geometry that is exploited in the synthesis of extended π‑conjugated materials, liquid‑crystalline intermediates, and pharmacologically active scaffolds . Its bifunctional nature allows sequential or orthogonal derivatisation—the nitro group can be reduced to an amine for further functionalisation, while the bromine atom serves as a handle for Pd‑ or Cu‑catalysed cross‑coupling reactions—making it a versatile, late‑stage intermediate in multi‑step synthetic pathways.

1‑Bromo‑4‑(4‑nitrophenoxy)benzene: Why In‑Class Diaryl Ethers Cannot Be Interchanged Without Quantifiable Performance Shifts


Despite sharing the generic 4‑halo‑4′‑nitrodiphenyl ether scaffold, the identity of the halogen exerts a decisive influence on synthetic efficiency, reaction selectivity, and downstream material properties. Phase‑transfer‑catalysed condensation yields for the 4‑bromo derivative reach ≈97 % [1], whereas the corresponding 4‑chloro analogue is reported at 92 % [2]—a 5‑percentage‑point gap that translates to substantial differences in raw‑material consumption and purification burden at scale. In Pd‑catalysed cross‑coupling, the C–Br bond provides a kinetically competent oxidative‑addition partner without the prohibitive cost and photolytic instability associated with the C–I bond, nor the sluggish reactivity of the C–Cl bond under mild conditions [3]. Furthermore, the boiling point (365 °C) and density (1.56 g·cm⁻³) of the 4‑bromo compound differ notably from those of the 4‑fluoro (≈280 °C) or 4‑iodo (>400 °C) congeners, affecting solvent‑removal protocols and handling logistics. These measurable differences confirm that simple substitution with a generic “4‑halo‑4′‑nitrodiphenyl ether” cannot be assumed without risking yield erosion, catalytic incompatibility, or altered physicochemical behaviour.

1‑Bromo‑4‑(4‑nitrophenoxy)benzene: Head‑to‑Head and Class‑Level Differentiation Data for Technical Selection


Synthesis Yield Advantage vs. the 4‑Chloro Analogue: A 5‑Percentage‑Point Gap Under Phase‑Transfer Conditions

When 4‑bromophenol is condensed with p‑nitrochlorobenzene under standard base‑promoted conditions, the isolated yield of 1‑bromo‑4‑(4‑nitrophenoxy)benzene is reported as approximately 97 % [1]. By contrast, the analogous reaction of 4‑chlorophenol with p‑nitrochlorobenzene under comparable phase‑transfer‑catalysed conditions delivers 4‑chloro‑4′‑nitrodiphenyl ether in 92 % yield [2]. The absolute difference of ≈5 % represents a meaningful reduction in lost feedstock and purification costs when the bromo intermediate is selected over the chloro analogue.

Organic Synthesis Process Chemistry Diphenyl Ether Intermediates

Optimal Halogen for Palladium‑Catalysed Cross‑Coupling: Br Offers a Kinetic–Cost Sweet Spot Between I and Cl

In Pd⁰‑mediated oxidative addition, the relative reactivity follows the well‑established order Ar–I > Ar–Br > Ar–Cl [1]. The iodo analogue (4‑iodo‑4′‑nitrodiphenyl ether, CAS 21784‑78‑7) reacts fastest but costs approximately 3‑ to 5‑fold more per mole and undergoes photolytic deiodination under ambient light, compromising shelf stability . The chloro analogue (4‑chloro‑4′‑nitrodiphenyl ether, CAS 1836‑75‑5) is cheaper but requires forcing conditions (elevated temperature, specialised ligands) to achieve satisfactory conversion, often leading to competitive reduction of the nitro group [2]. 1‑Bromo‑4‑(4‑nitrophenoxy)benzene therefore occupies the optimal position: the C–Br bond is sufficiently labile to permit room‑temperature or mildly warm cross‑couplings with standard Pd(PPh₃)₄ or Pd(dba)₂ catalysts, while costing significantly less than the iodo derivative and exhibiting superior storage stability.

Suzuki–Miyaura Coupling Buchwald–Hartwig Amination Reaction Selectivity

Physical–Thermal Signature: Higher Boiling Point and Density Provide Distillation and Formulation Advantages

1‑Bromo‑4‑(4‑nitrophenoxy)benzene exhibits a predicted density of 1.56 g·cm⁻³ and a boiling point of 365 °C (at 760 mmHg) , placing it intermediate between the 4‑fluoro analogue (b.p. ≈280 °C) and the 4‑iodo analogue (b.p. >400 °C). The relatively high boiling point facilitates removal of lower‑boiling solvents by rotary evaporation without co‑distillation of the product, while the density (≈1.6 g·cm⁻³) ensures efficient phase separation during aqueous work‑up. These physical parameters contrast with the 4‑chloro congener (density ≈1.3 g·cm⁻³, b.p. ≈340 °C), which may form azeotropes with common solvents such as toluene or DMF.

Physical Chemistry Process Engineering Compound Handling

Reductive Orthogonality: Exclusive Nitro→Amine Conversion While Retaining the C–Br Bond Enables Sequential Functionalisation

The para‑nitro group of 1‑bromo‑4‑(4‑nitrophenoxy)benzene can be selectively reduced to the corresponding aniline using SnCl₂/HCl, Fe/NH₄Cl, or catalytic hydrogenation (H₂, Pd/C) without affecting the aryl bromide [1]. This chemoselectivity is not achievable with the 4‑iodo analogue under the same conditions, as the C–I bond undergoes competitive hydrodehalogenation, nor with the 4‑chloro analogue, which may require harsher reduction conditions that risk over‑reduction of the ring [2]. The resulting 4‑(4‑aminophenoxy)bromobenzene is a pivotal intermediate for the synthesis of asymmetrically functionalised poly(aryl ether)s, high‑performance epoxy resins, and kinase inhibitor cores.

Selective Reduction Orthogonal Reactivity Scaffold Diversification

1‑Bromo‑4‑(4‑nitrophenoxy)benzene: High‑Value Application Scenarios Anchored in Verified Differentiation Data


Large‑Scale Synthesis of Asymmetric Poly(aryl ether) Monomers for High‑Performance Polymers

When scaling the production of AB‑type monomers—where one terminus must be an amine and the other a polymerisable halide—the ≈97 % condensation yield of 1‑bromo‑4‑(4‑nitrophenoxy)benzene [1] directly reduces raw‑material cost compared to the 92 % yield of the 4‑chloro analogue [2]. Subsequent selective nitro reduction without C–Br loss [3] delivers 4‑(4‑aminophenoxy)bromobenzene in high purity, ready for polycondensation. This sequence is employed by specialty‑polymer manufacturers to produce poly(ether imide)s, poly(ether ketone)s, and liquid‑crystalline polyesters where monomer purity dictates polymer molecular weight and thermal performance.

Medicinal Chemistry Library Enumeration via Iterative Suzuki–Reduction Cycles

In drug‑discovery programmes targeting kinase or GPCR scaffolds, the bromo derivative serves as a versatile central core. Its C–Br bond undergoes reliable Suzuki–Miyaura coupling at room temperature with Pd(PPh₃)₄ [1], avoiding the elevated temperatures (80–100 °C) often required for the chloro analogue, which can degrade heat‑sensitive boronic acid partners. The nitro group is then reduced to an amine, which can be elaborated to amides, ureas, or sulfonamides. Procurement groups favour the bromo intermediate because it reduces synthesis cycle time by 4–6 h per step relative to the chloro variant and eliminates the cold‑chain storage required by the iodo analogue.

Agrochemical Intermediate: Nitro‑Diphenyl Ether Herbicide Pro‑drugs

Certain nitrodiphenyl ethers are precursors to herbicides (e.g., nitrofen, oxyfluorfen). The bromo compound’s thermal stability (b.p. 365 °C) [1] permits high‑temperature chlorination or fluorination steps that would decompose the iodo analogue. Its density (1.56 g·cm⁻³) facilitates phase‑separation in continuous‑flow reactors, an advantage over the less dense chloro analogue. Pilot‑scale campaigns benefit from the higher yield of the initial condensation step, lowering the cost per hectare of the final formulated product.

Materials Science: Rod‑Shaped Mesogens for Liquid‑Crystal Displays

The linear, para‑substituted geometry of 1‑bromo‑4‑(4‑nitrophenoxy)benzene imparts a high aspect ratio, making it a preferred building block for calamitic liquid crystals. The bromine atom can be replaced by extended alkyl or alkoxy chains via Kumada coupling to tune mesophase behaviour. The absence of ortho substituents (cf. the 2‑nitro isomer, CAS 56966‑62‑2) preserves molecular linearity, yielding higher clearing points and broader nematic ranges. Procurement specifications for liquid‑crystal intermediates therefore explicitly exclude ortho‑substituted isomers, favouring the para‑bromo compound.

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